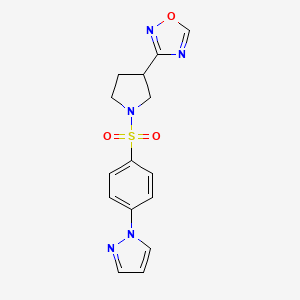
3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a heterocyclic molecule containing an oxadiazole ring and a pyrazole moiety.
- It has a sulfonyl group attached to a pyrrolidine ring.
- The chemical formula is C₁₅H₁₄N₆O₄S.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the introduction of the sulfonyl group and the oxadiazole ring.
- Detailed synthetic pathways can be found in relevant research papers.
Molecular Structure Analysis
- The compound’s molecular structure includes the pyrazole and oxadiazole rings, connected by a sulfonyl group.
- The 3D arrangement of atoms determines its biological activity.
Chemical Reactions Analysis
- The compound may undergo reactions typical for pyrazoles and oxadiazoles, such as nucleophilic substitutions or cyclizations.
Physical And Chemical Properties Analysis
- Melting point, solubility, and stability are crucial properties.
- Spectroscopic techniques (NMR, IR, MS) can provide additional insights.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A substantial body of research has focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, revealing their potential as anticancer agents. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and studied for their anticancer activities, with some compounds showing moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007). Additionally, sulfonamidomethane-linked heterocycles, including pyrrolyl-oxadiazoles and pyrazolyl-oxadiazoles, have been prepared and assessed for their antimicrobial and cytotoxic activities, with certain derivatives exhibiting appreciable cytotoxic activity on A549 lung carcinoma cells (Swapna et al., 2013).
Catalytic Applications and Synthesis
The scientific exploration of 1,3,4-oxadiazoles extends into their synthesis and application as catalysts. Research has demonstrated the utility of sulfur-functionalized aminoacrolein derivatives for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting their role in medicinal chemistry (Tucker, Chenard, & Young, 2015). Moreover, magnetically separable graphene oxide anchored with sulfonic acid has been identified as a novel and highly efficient catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the potential of 1,3,4-oxadiazoles in green chemistry and catalysis (Zhang et al., 2016).
Antimicrobial and Enzyme Inhibition
The antimicrobial properties of 1,3,4-oxadiazoles have been extensively investigated, with numerous studies reporting on their efficacy against a range of bacterial and fungal pathogens. For example, novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have exhibited antimicrobial activity, surpassing that of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019). Similarly, sulfone-linked bis heterocycles have been synthesized and shown to possess antimicrobial and cytotoxic activities, with specific compounds demonstrating significant activity against various microbial strains (Muralikrishna et al., 2012).
Safety And Hazards
- Toxicity, environmental impact, and safety precautions should be assessed.
- Consult relevant literature for specific safety information.
Zukünftige Richtungen
- Investigate its potential as a drug candidate or agrochemical.
- Explore modifications to enhance its properties.
- Evaluate its efficacy in relevant biological assays.
Please note that this analysis is based on available information, and further research is recommended to address specific aspects. For detailed references, consult relevant scientific papers12.
Eigenschaften
IUPAC Name |
3-[1-(4-pyrazol-1-ylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-24(22,19-9-6-12(10-19)15-16-11-23-18-15)14-4-2-13(3-5-14)20-8-1-7-17-20/h1-5,7-8,11-12H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAAPVLSFSNBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

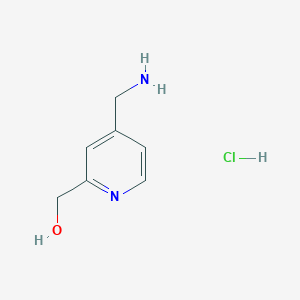
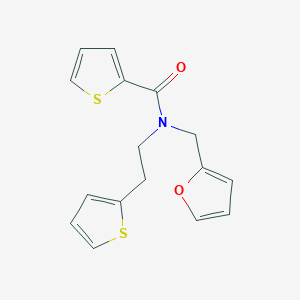
![(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B2785107.png)
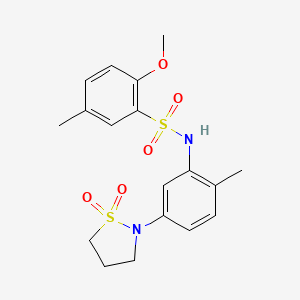
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide](/img/structure/B2785110.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2785111.png)
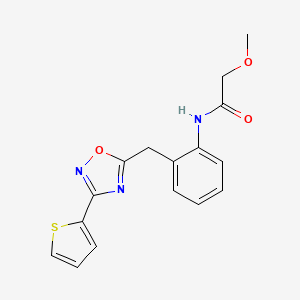
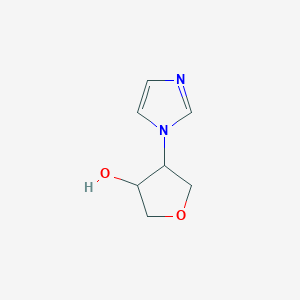
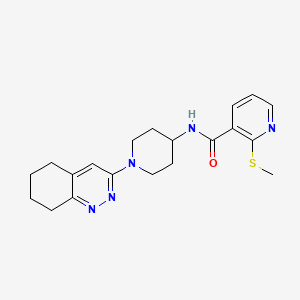
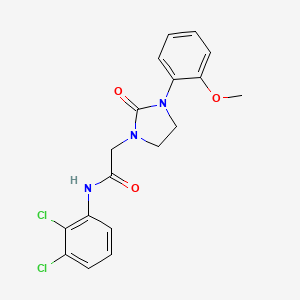
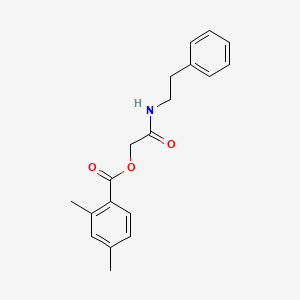
![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Chloro-N-[(6-methoxy-5-phenylmethoxypyridin-2-yl)methyl]propanamide](/img/structure/B2785121.png)
![6-(4-Chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2785123.png)